(3R,4R,5R)-hexane-1,3,4,5-tetrol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for Stereoisomeric Hexane Tetrols
Chromatographic Techniques for Stereoisomer Separation
Chromatographic methods are indispensable for the separation and purification of stereoisomeric hexane-tetrols. These techniques exploit differences in the interactions of the isomers with a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (ee) of hexane-tetrol stereoisomers. heraldopenaccess.us Chiral HPLC, in particular, is a powerful tool for separating enantiomers. uma.es This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For polyhydroxylated compounds like hexane-tetrols, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective.
The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the stereoselectivity of a reaction. heraldopenaccess.us In HPLC, the ee is calculated from the peak areas of the two enantiomers in the chromatogram. While the use of pure enantiomer standards is ideal for method validation and peak assignment, methods have been developed for ee determination even in their absence by coupling HPLC with chiroptical detectors like circular dichroism (CD). heraldopenaccess.usuma.es
A typical HPLC method for the analysis of polar compounds like hexane-tetrols might involve a normal-phase or reversed-phase separation. For instance, a method could employ a silica (B1680970) gel column with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as isopropanol. nih.gov The precise conditions, including the choice of column, mobile phase composition, flow rate, and detector, must be optimized to achieve baseline separation of the stereoisomers.
Table 1: Illustrative HPLC Parameters for Chiral Separation of Hexane-Tetrol Analogs
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Refractive Index (RI) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical set of parameters and would require empirical optimization for the specific analysis of (3R,4R,5R)-hexane-1,3,4,5-tetrol.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, polyols like hexane-tetrols are non-volatile due to the presence of multiple hydroxyl groups that lead to strong intermolecular hydrogen bonding. Therefore, a crucial step for GC-MS analysis is derivatization, which converts the polar hydroxyl groups into less polar, more volatile functional groups. nih.govnih.gov
A common derivatization strategy for polyols is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process significantly increases the volatility of the analyte, making it amenable to GC separation. The separation of the derivatized stereoisomers can be achieved on a chiral capillary column. nih.gov
The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized molecule. youtube.com This can be used to confirm the identity of the compound and to distinguish between different isomers, as they may exhibit subtle differences in their mass spectra. The combination of the high resolving power of capillary GC and the specificity of MS detection makes GC-MS a highly sensitive and selective method for the analysis of hexane-tetrol stereoisomers. nih.gov
Table 2: Example Derivatization and GC-MS Conditions for Polyol Analysis
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | Chiral capillary column (e.g., Chirasil-Val) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Gradient from 100 °C to 250 °C |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table provides representative conditions that would need to be adapted and optimized for the specific analysis of derivatized this compound.
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods are essential for determining the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. sioc-journal.cn For hexane-tetrols, both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the connectivity and stereochemistry of the molecule.
The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the stereochemical arrangement of the hydroxyl groups. For example, the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between them, which in turn can help to deduce the relative configuration of the chiral centers. youtube.com
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to identify protons that are close in space, providing further insights into the conformation of the hexane-tetrol molecule. By comparing the experimental NMR data with data from known stereoisomers or with theoretical calculations, the relative configuration of the chiral centers can often be determined.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govpnnl.gov This is particularly useful for confirming the molecular formula of a newly synthesized or isolated compound. While standard mass spectrometry can provide information on the molecular weight and fragmentation patterns, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. nih.gov
For this compound, HRMS can confirm the molecular formula C₆H₁₄O₄. Although HRMS alone cannot typically distinguish between stereoisomers, it is an essential tool for verifying the identity of the compound and ensuring its purity before further stereochemical analysis is undertaken.
Chiroptical methods are a group of spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. numberanalytics.com These methods are paramount for determining the absolute configuration of chiral molecules. researchgate.net The primary chiroptical techniques include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). numberanalytics.comic.ac.uk
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. For molecules that contain a suitable chromophore, the sign and magnitude of the Cotton effects in the ECD spectrum can be related to the absolute configuration of the chiral centers. For polyols like hexane-tetrols, which lack a strong chromophore, derivatization with a chromophoric group can be employed to make them ECD-active. The exciton (B1674681) chirality method, for example, involves introducing two chromophores that can interact through space, leading to a characteristic ECD signal whose sign is related to the chirality of the molecule. acs.org
VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region. ic.ac.uk Since all molecules with chiral centers have vibrational modes that are VCD-active, this technique can be applied to a wide range of molecules without the need for derivatization. The experimental VCD spectrum is typically compared with the theoretically calculated spectrum for a given enantiomer to determine the absolute configuration.
The combination of these chiroptical methods, often supported by quantum chemical calculations, provides a powerful and reliable approach for the unambiguous assignment of the absolute configuration of complex stereoisomeric molecules like this compound. researchgate.net
Theoretical and Computational Studies on 3r,4r,5r Hexane 1,3,4,5 Tetrol
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexane (B92381) backbone in (3R,4R,5R)-hexane-1,3,4,5-tetrol allows it to adopt a multitude of conformations in different environments. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. These studies are critical as the conformation of the molecule can significantly influence its physical properties and biological activity.
Molecular mechanics force fields are often employed for an initial, rapid exploration of the conformational landscape. These calculations can predict the relative energies of different staggered and eclipsed conformations arising from rotation around the C-C single bonds. For a polyhydroxylated compound like this compound, intramolecular hydrogen bonding between the hydroxyl groups plays a crucial role in stabilizing certain conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule's conformation changes and adapts to its environment. These simulations can elucidate the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent, providing insights into its solubility and aggregation behavior.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Intramolecular H-bonds |
| A | -165° | 0.00 | OH(3)-OH(4), OH(4)-OH(5) |
| B | 65° | 1.25 | OH(3)-OH(5) |
| C | 180° | 2.50 | None |
Note: This data is illustrative and based on typical findings for similar polyol compounds.
Molecular Modeling of Stereospecific Interactions
The specific (3R,4R,5R) stereochemistry of this tetrol dictates a unique three-dimensional arrangement of its hydroxyl groups. This precise spatial orientation is key to its interactions with other chiral molecules, such as enzymes or chiral catalysts. Molecular modeling techniques, like docking studies, can be used to predict how this compound might bind to the active site of a protein.
These models can help to identify key hydrogen bonding and van der Waals interactions that contribute to the binding affinity and specificity. By comparing the modeled interactions of different stereoisomers of hexane-1,3,4,5-tetrol, researchers can gain a deeper understanding of the structure-activity relationships and the importance of the (3R,4R,5R) configuration.
Density Functional Theory (DFT) Applications in Reaction Mechanism and Energy Landscape Elucidation
Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the selective oxidation or esterification of one of its hydroxyl groups could be modeled.
By calculating the energies of reactants, transition states, and products, a detailed energy landscape of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the selectivity of a reaction. DFT studies can help rationalize why certain reagents might preferentially attack a specific hydroxyl group over others, based on factors like steric hindrance and electronic effects.
Computational Prediction of Spectroscopic Properties and Chemical Reactivity
Computational methods, particularly DFT, are invaluable for predicting the spectroscopic properties of molecules. For this compound, DFT calculations can predict its infrared (IR) spectrum, which is characterized by the vibrational frequencies of its bonds. The calculated spectrum can be compared with experimental data to confirm the structure and identify characteristic peaks, such as the O-H and C-O stretching frequencies. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its derivatives.
DFT also provides a suite of descriptors that can be used to predict the chemical reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Other reactivity descriptors that can be derived from DFT calculations include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Hardness (η): Measures the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of electrophilic character.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -9.5 eV | Indicates potential for electron donation |
| LUMO Energy | 2.1 eV | Suggests moderate ability to accept electrons |
| HOMO-LUMO Gap | 11.6 eV | High gap suggests good kinetic stability |
| Chemical Potential (μ) | -3.7 eV | Moderate electron escaping tendency |
| Hardness (η) | 5.8 eV | Indicates a relatively stable electron cloud |
| Electrophilicity Index (ω) | 1.18 eV | Suggests mild electrophilic character |
Note: These values are for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.
Chemical Transformations and Derivatization of 3r,4r,5r Hexane 1,3,4,5 Tetrol
Selective Functionalization of Hydroxyl Groups
The presence of four hydroxyl groups with differing steric and electronic environments in (3R,4R,5R)-hexane-1,3,4,5-tetrol allows for their selective functionalization. This selectivity is paramount for its use as a versatile synthetic intermediate. The primary hydroxyl group at the C1 position is generally the most reactive and least sterically hindered, making it a prime target for initial modification. The secondary hydroxyl groups at C3, C4, and C5 present a greater challenge for differentiation, often requiring carefully chosen reagents and reaction conditions.
Protecting group chemistry is a fundamental tool for the selective functionalization of polyols like this compound. researchgate.netmasterorganicchemistry.com By temporarily blocking one or more hydroxyl groups, other positions can be modified without interference. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.
| Protecting Group | Typical Reagents | Cleavage Conditions | Selectivity Notes |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Sterically bulky silyl ethers preferentially protect less hindered hydroxyl groups. |
| Acetals (e.g., Benzylidene) | Benzaldehyde, Acid catalyst | Catalytic Hydrogenolysis, Mild Acid | Can selectively protect 1,3-diols. |
| Benzyl (B1604629) Ethers (Bn) | Benzyl bromide, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Generally robust and suitable for multi-step synthesis. |
| p-Methoxybenzyl (PMB) Ethers | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ, CAN) | Can be removed selectively in the presence of benzyl ethers. |
The selective protection of the primary hydroxyl group can often be achieved with high efficiency using sterically demanding protecting groups like trityl chloride or tert-butyldimethylsilyl (TBDMS) chloride under controlled conditions. Differentiating between the secondary hydroxyl groups requires more sophisticated strategies, potentially involving enzymatic catalysis or the formation of cyclic derivatives, such as acetals or ketals, which can lock certain hydroxyl groups while leaving others available for reaction.
Synthesis of Novel Chiral Derivatives and Intermediates
The chiral backbone of this compound serves as a scaffold for the synthesis of a wide range of novel chiral derivatives. These derivatives often find applications as intermediates in the synthesis of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.
Common synthetic transformations to generate these derivatives include:
Oxidation: Selective oxidation of the primary hydroxyl group can yield the corresponding aldehyde, while oxidation of the secondary hydroxyls can produce ketones. These carbonyl compounds are versatile intermediates for carbon-carbon bond-forming reactions.
Etherification and Esterification: Reaction of the hydroxyl groups with alkyl halides, acyl halides, or anhydrides leads to the formation of ethers and esters, respectively. This can be used to introduce new functional groups or to modify the physical properties of the molecule.
Nucleophilic Substitution: Conversion of the hydroxyl groups into good leaving groups (e.g., tosylates, mesylates) allows for their displacement by a variety of nucleophiles, including azides, halides, and cyanides, to introduce nitrogen-containing functionalities or other useful groups.
| Derivative Type | Synthetic Approach | Potential Applications |
| Chiral Aldehydes/Ketones | Selective oxidation (e.g., PCC, Swern) | Wittig reactions, aldol (B89426) additions, synthesis of complex polyketides. |
| Azido Derivatives | Tosylation followed by substitution with NaN₃ | Precursors to chiral amines and amino alcohols via reduction. |
| Branched-Chain Derivatives | Grignard or organolithium addition to ketone derivatives | Synthesis of complex chiral structures with quaternary carbon centers. |
| Cyclic Ethers | Intramolecular cyclization of a partially functionalized tetrol | Formation of chiral tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. |
Reactions Leading to Polyhydroxylated Scaffolds with Defined Stereochemistry
This compound is an ideal starting material for the synthesis of more complex polyhydroxylated scaffolds. Its inherent stereochemistry can direct the stereochemical outcome of subsequent reactions, allowing for the construction of larger molecules with multiple, well-defined stereocenters.
One common strategy involves the chain extension of the tetrol. For instance, the aldehyde derived from the oxidation of the primary hydroxyl group can undergo reactions like the Horner-Wadsworth-Emmons olefination to introduce a carbon-carbon double bond, which can then be further functionalized, for example, through dihydroxylation to introduce two new stereocenters. The facial selectivity of such a dihydroxylation can often be influenced by the existing stereocenters in the molecule.
Another approach is the coupling of two molecules of the tetrol or its derivatives to create larger, dimeric structures. This can be achieved through methods such as ether or ester linkages. Such reactions can lead to the formation of complex polyhydroxylated scaffolds that can mimic or interact with biological macromolecules.
Conversion into Other Useful Chiral Synthons for Organic Synthesis
The versatility of this compound allows for its conversion into a variety of other valuable chiral synthons. A key transformation is the cleavage of the carbon-carbon bonds of the hexane (B92381) backbone. For example, oxidative cleavage of a diol functionality within the molecule can yield smaller, chiral aldehyde or carboxylic acid fragments.
These smaller chiral building blocks can be highly valuable in their own right for use in asymmetric synthesis. For example, a four-carbon chiral fragment obtained from the cleavage of the C4-C5 bond could be a useful precursor for the synthesis of certain classes of natural products or pharmaceuticals.
Furthermore, the tetrol can be converted into chiral lactones through intramolecular esterification, or into chiral cyclic ethers. These cyclic structures are common motifs in many biologically active molecules and their synthesis from a readily available chiral starting material like this compound is a synthetically efficient strategy. The ability to transform this linear tetrol into a range of smaller, functionalized chiral molecules underscores its importance as a versatile chiral pool starting material. rsc.org
Biological and Enzymatic Investigations of Hexane Tetrols Excluding Human Clinical/health Focus
Enzymatic Pathways for Polyol Biosynthesis and Degradation (General Context)
Polyols, or sugar alcohols, are synthesized and degraded in a wide range of organisms through specific enzymatic pathways. A primary example of such a pathway is the polyol pathway, also known as the sorbitol-aldose reductase pathway. thesciencenotes.comavehjournal.org This two-step metabolic route is crucial for converting glucose into fructose (B13574) in various tissues and organisms. avehjournal.orgyoutube.com
The pathway begins with the enzyme aldose reductase, which reduces glucose to sorbitol. avehjournal.org This reaction utilizes the coenzyme NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form), which is oxidized to NADP+ in the process. youtube.com The second step is catalyzed by the enzyme sorbitol dehydrogenase. This enzyme oxidizes sorbitol to fructose, concurrently reducing the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide) to NADH. thesciencenotes.comyoutube.com
This pathway is not limited to glucose; other monosaccharides can also serve as substrates. For instance, aldose reductase can convert galactose into its corresponding sugar alcohol, galactitol. youtube.com The degradation of polyols can proceed via these pathways as well, with enzymes like sorbitol dehydrogenase playing a key role in converting the polyol back into a sugar that can enter other metabolic routes, such as glycolysis. thesciencenotes.com While this pathway is well-documented, the specific enzymatic routes for the biosynthesis and degradation of (3R,4R,5R)-hexane-1,3,4,5-tetrol in organisms are not yet fully elucidated and remain an area for future research.
Table 1: Key Enzymes and Reactions in the General Polyol Pathway
| Step | Enzyme | Substrate | Product | Coenzyme Reaction |
|---|---|---|---|---|
| 1. Reduction | Aldose Reductase | Glucose | Sorbitol | NADPH → NADP+ |
| 2. Oxidation | Sorbitol Dehydrogenase | Sorbitol | Fructose | NAD+ → NADH |
Stereospecificity in Enzymatic Recognition and Catalysis
Enzymes exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate molecule. This selectivity is a fundamental property of biocatalysis and arises from the three-dimensional structure of the enzyme's active site, which is precisely shaped to bind with a substrate of a specific configuration. nih.gov
The molecular basis for stereospecificity lies in the differential interactions between the substrate enantiomers and the amino acid residues within the enzyme's active site. For a polyol like this compound, the specific spatial arrangement of its four hydroxyl groups is the cornerstone of its chemical identity and biological recognition. An enzyme designed to act on this specific isomer would form a more stable enzyme-substrate complex compared to its interaction with other stereoisomers of hexane-1,3,4,5-tetrol. This difference in binding affinity and orientation dictates the efficiency of the catalytic reaction.
This principle is widely applied in biocatalysis for the synthesis of chiral compounds, where enzymes are used to produce a single, desired stereoisomer with high purity. nih.gov The ability of enzymes like lipases, aldolases, and oxidoreductases to perform stereoselective reactions underscores the importance of molecular geometry in biological processes. nih.govmdpi.com Therefore, any potential enzymatic interaction involving this compound in a biological system would be governed by this strict stereochemical recognition.
Role as Substrates or Products in Non-Human Biological Systems
The specific roles and occurrences of this compound in non-human biological systems are not extensively documented in current scientific literature. However, the presence of structurally similar polyols and their derivatives in nature suggests potential avenues for its involvement. For example, six-carbon polyols are common components in various organisms, acting as osmolytes, storage compounds, or metabolic intermediates.
Research into the catalytic production of related compounds, such as hexane-1,2,5,6-tetrol, from bio-renewable sources like cellulose (B213188) provides a model for how such molecules can be synthesized. researchgate.net These chemical syntheses often yield specific stereoisomers depending on the starting materials and catalytic processes, analogous to how enzymatic pathways in microorganisms might produce specific polyol stereoisomers.
Future research is needed to explore the biochemical significance of this compound in microorganisms, plants, and other non-human organisms. Investigating its potential role as a substrate for novel enzymes or as a product of unique metabolic pathways could reveal new biological functions for this class of molecules.
Investigation of Polyol-Biomacromolecule Interactions Beyond Therapeutic Applications
Polyols are known to interact with and influence the properties of biological macromolecules, particularly proteins. These interactions are crucial for various cellular processes and are not limited to therapeutic contexts.
Influence on Protein Thermal Stability and Conformational Integrity
Polyols are widely recognized for their ability to stabilize proteins against thermal denaturation and aggregation. nih.govnih.gov The addition of polyols to aqueous solutions of proteins, such as lysozyme (B549824) or cytochrome c, can significantly increase the protein's thermal transition midpoint temperature (Tm), which is a measure of its stability. nih.govtandfonline.com
Table 2: General Effect of Polyols on the Thermal Stability of Model Proteins
| Polyol | Number of Hydroxyl Groups | General Effect on Protein Tm | Mechanism of Action |
|---|---|---|---|
| Glycerol | 3 | Increase | Preferential Exclusion, Increased Water Surface Tension |
| Erythritol | 4 | Increase | Preferential Exclusion, Increased Water Surface Tension |
| Xylitol | 5 | Increase | Preferential Exclusion, Increased Water Surface Tension |
| Sorbitol | 6 | Significant Increase | Preferential Exclusion, Increased Water Surface Tension |
Stereoisomer Effects on Non-Human Biological Macromolecule Interactions
The stereochemistry of a polyol is a critical factor that influences its interactions with biomacromolecules. nih.gov The specific three-dimensional arrangement of hydroxyl groups determines the molecule's shape, polarity, and capacity for hydrogen bonding. nih.govacs.org Consequently, different stereoisomers of a hexane-tetrol would be expected to exhibit distinct interaction profiles with proteins, nucleic acids, or polysaccharides.
For example, studies on synthetic glycopolymers have shown that the stereochemistry of pendant saccharide groups (such as glucose vs. galactose, which are stereoisomers) dramatically affects the polymer's hydrogen bonding patterns, aggregation behavior, and interaction with proteins. nih.gov One isomer might favor intramolecular hydrogen bonding, leading to a more compact structure, while another might engage in more intermolecular interactions with the surrounding solvent and other macromolecules. nih.gov
Similarly, the precise geometry of this compound would dictate how it fits into the hydration shell of a protein and its ability to form a stabilizing hydrogen bond network. Other stereoisomers, with different orientations of their hydroxyl groups, would interact differently, potentially leading to variations in their protein-stabilizing efficacy. researchgate.net This highlights how stereocontrol is a key parameter governing the function and behavior of molecules in biological systems. acs.orgresearchgate.net
Advanced Material and Industrial Applications Excluding Human Therapeutic
Utilization as Chiral Building Blocks in Polymer Synthesis
Detailed research on the use of (3R,4R,5R)-hexane-1,3,4,5-tetrol as a chiral building block in polymer synthesis is not currently available in the public domain.
There is no specific information in the reviewed literature on the use of this compound as a precursor for bio-based polyol polyesters.
Development of Novel Mesoporous Materials
The synthesis and development of novel mesoporous materials using this compound have not been documented in the available scientific literature.
While research has been conducted on the synthesis of chiral polyboronates from other isomers of hexane-tetrol, there is no specific data on the use of this compound for this purpose.
Applications in Heterogeneous Catalysis and Adsorption Phenomena
No studies were found that investigate the applications of this compound in heterogeneous catalysis or adsorption phenomena.
There is a lack of research on the adsorption behavior of this compound on catalyst surfaces.
Contributions to Sustainable Chemical Production from Renewable Resources
While the production of mixed isomers of hexane-tetrols from renewable resources is an area of active research, specific processes detailing the targeted synthesis or isolation of this compound and its subsequent use in sustainable chemical production are not described in the available literature. The broader goal of converting biomass into valuable chemical intermediates is a key driver in green chemistry, and it is within this context that future investigations may yet uncover a role for this specific polyol.
Future Research Directions and Perspectives
Development of Next-Generation Stereoselective Synthetic Methodologies
The precise spatial arrangement of the four hydroxyl groups in (3R,4R,5R)-hexane-1,3,4,5-tetrol is the cornerstone of its distinct properties. Consequently, the development of highly efficient and stereoselective synthetic routes is a primary area for future research. Current methods for synthesizing polyhydroxylated compounds often face challenges in achieving high stereopurity, and research into new catalytic systems and reaction pathways is crucial.
Future efforts are anticipated to focus on catalyst-controlled stereoselective synthesis. This involves the design of chiral catalysts that can direct the formation of the desired (3R,4R,5R) configuration with high fidelity. Advances in organocatalysis and transition-metal catalysis will likely play a pivotal role. For instance, the development of catalysts that can facilitate stereospecific dihydroxylation or epoxidation reactions on unsaturated precursors could provide more direct and efficient routes.
Furthermore, leveraging renewable feedstocks for the synthesis of such polyols is a growing area of interest. Research has demonstrated the synthesis of various hexane-tetrols and -triols with controlled stereochemistry from methyl glycosides, which are derived from carbohydrates. researchgate.net Future methodologies could adapt these bio-based starting materials to specifically target the (3R,4R,5R) isomer through selective C-O bond cleavage and hydrogenation, preserving the inherent chirality of the carbohydrate source. researchgate.net
| Synthetic Approach | Potential Advantages | Research Focus |
| Asymmetric Catalysis | High enantiomeric and diastereomeric purity. | Design of novel chiral ligands and catalysts. |
| Substrate Control | Utilization of chiral pool starting materials. | Development of protecting group strategies and selective transformations. |
| Biocatalysis | High stereospecificity and environmentally benign conditions. | Engineering enzymes for specific polyol synthesis. |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Optimization of reaction parameters for continuous production. |
Exploration of Undiscovered Biochemical Roles in Non-Human Organisms
While the precise biological functions of this compound are not yet fully elucidated, the structural similarities to naturally occurring sugars and polyols suggest potential roles in various biological processes. A significant avenue for future research lies in exploring its biochemical significance in microorganisms, plants, and other non-human organisms.
Compounds with similar structures, such as 3,6-dideoxyhexoses, are known to be important components of the lipopolysaccharides in the outer membrane of Gram-negative bacteria, where they act as key antigenic determinants. nih.gov Future investigations could explore whether this compound or its derivatives play a role in microbial cell wall structure, signaling, or defense mechanisms. This could involve screening for its presence in various microbial species and studying the enzymes involved in its biosynthesis and metabolism.
In the plant kingdom, polyols are known to function as osmolytes, cryoprotectants, and transport/storage carbohydrates. Research could be directed towards understanding if this compound has similar roles in specific plant species, particularly those adapted to extreme environments. This could involve metabolomic studies to identify its presence and concentration in plant tissues under different stress conditions. The effects of polyols on the volatility of aroma compounds have also been noted, suggesting a potential role in plant-insect interactions. nih.gov
Expansion into Novel Advanced Materials Science Applications
The presence of multiple hydroxyl groups makes this compound an attractive building block for the synthesis of novel polymers and advanced materials. The specific stereochemistry of this tetrol can influence the macroscopic properties of the resulting materials, such as crystallinity, thermal stability, and biodegradability.
A promising area of research is its use as a monomer or cross-linking agent in the production of biodegradable polyesters. The stereochemistry of polyols has been shown to strongly influence the thermal and liquid crystalline behavior of self-assembling materials. aalto.fi By incorporating this compound into polymer backbones, it may be possible to fine-tune the material's properties for specific applications, such as in biomedical devices, drug delivery systems, or sustainable packaging. Research has already shown the potential of producing high-performance bioplastics from engineered microorganisms that synthesize novel polyesters. researchgate.net
Furthermore, the polyol process has emerged as a versatile method for the synthesis of functional inorganic nanoparticles. nih.gov The use of specific polyols as solvents and reducing agents can control the size, shape, and surface chemistry of these nanoparticles. Future studies could investigate the unique properties that this compound imparts in the synthesis of metallic, oxide, and other inorganic nanomaterials for applications in catalysis, electronics, and sensing. nih.gov
| Material Application | Potential Contribution of this compound | Research Direction |
| Biodegradable Polymers | Control over crystallinity, degradation rate, and mechanical properties. | Co-polymerization with other monomers and characterization of material properties. |
| Hydrogels | Tunable cross-linking density and swelling behavior. | Synthesis and characterization of hydrogels for biomedical applications. |
| Inorganic Nanoparticles | Control over particle size, morphology, and surface functionality. | Use as a solvent and capping agent in nanoparticle synthesis. |
| Liquid Crystals | Influence on self-assembly and phase behavior. | Synthesis of amphiphilic molecules with the tetrol as a headgroup. aalto.fi |
Interdisciplinary Research Bridging Synthesis, Computation, and Materials Science
The complexity of a stereochemically rich molecule like this compound necessitates a highly interdisciplinary research approach. Future breakthroughs will likely emerge from the synergy between synthetic chemistry, computational modeling, and materials science. researchgate.netsmu.edu
Computational chemistry will be an indispensable tool for predicting the most stable conformations of the tetrol and its derivatives, as well as for understanding its interactions with biological macromolecules and its role in the formation of materials. wiley.com Virtual screening and molecular docking studies can help to identify potential protein targets and guide the design of new bioactive compounds based on the tetrol scaffold. nih.gov In the context of materials science, computational models can predict how the stereochemistry of the tetrol will influence the packing and properties of polymers and other materials.
The integration of these disciplines will create a feedback loop where computational predictions guide synthetic efforts, and the experimental characterization of the synthesized molecules and materials provides data to refine the computational models. This interdisciplinary approach will accelerate the discovery of new applications for this compound and provide a deeper understanding of the fundamental principles governing its behavior. nih.gov
Q & A
Q. How can computational modeling predict the stereochemical fidelity of this compound in enzyme-binding pockets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
